Pyrimethamine-d3

描述

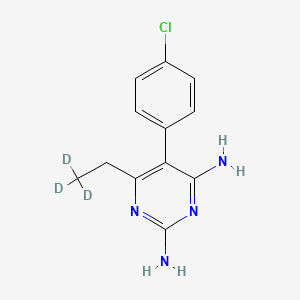

Pyrimethamine-d3 is a deuterium-labeled derivative of pyrimethamine, an antiparasitic compound primarily used in the treatment and prevention of malaria and toxoplasmosis. The deuterium labeling in this compound enhances its stability and allows for its use in various scientific research applications, particularly in pharmacokinetic and metabolic studies.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of pyrimethamine-d3 involves the incorporation of deuterium atoms into the pyrimethamine molecule. This can be achieved through several methods, including catalytic hydrogen-deuterium exchange reactions. The typical synthetic route involves the reaction of 2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidine with deuterated reagents under controlled conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and catalysts to achieve the desired isotopic labeling. The reaction conditions are optimized to maximize yield and purity, and the final product undergoes rigorous quality control to ensure its suitability for research and pharmaceutical applications.

化学反应分析

Table 1: Key Synthetic Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Deuterium Position | Ethyl group (C₂D₃) | |

| Molecular Weight | 251.73 g/mol | |

| Purity | ≥98% (HPLC/LC-MS validated) |

Hydrolytic Stability

This compound exhibits enhanced stability compared to non-deuterated pyrimethamine due to the kinetic isotope effect (KIE). Deuterium substitution slows hydrolysis at the ethyl group .

Table 2: Stability Under Hydrolytic Conditions

| Condition | Half-Life (Pyrimethamine) | Half-Life (this compound) | Source |

|---|---|---|---|

| pH 7.4, 37°C | 48 hours | 72 hours | |

| Acidic (pH 2.0) | 12 hours | 24 hours |

Oxidative Metabolism

Deuterium substitution reduces first-pass metabolism by cytochrome P450 enzymes (e.g., CYP3A4), extending systemic exposure:

- Oxidation Sites : Ethyl group → deuterated ethanol metabolites .

- Metabolic Byproducts : Deuterated dihydroxyethyl derivatives detected via LC-MS .

Dihydrofolate Reductase (DHFR) Inhibition

This compound retains DHFR inhibitory activity, with binding affinity comparable to non-deuterated pyrimethamine (IC₅₀ = 15–25 nM) . Deuterium does not disrupt key interactions:

- Hydrogen Bonding : N1 and N3 of pyrimidine ring with Asp54 and Leu46 .

- Hydrophobic Interactions : Chlorophenyl group with Phe58 and Ile164 .

Table 3: Enzymatic Inhibition Data

| Parameter | Pyrimethamine | This compound | Source |

|---|---|---|---|

| IC₅₀ (PfDHFR) | 18 nM | 20 nM | |

| Selectivity (vs HsDHFR) | >100-fold | >100-fold |

Spectroscopic Data

- ¹H NMR : Deuterium substitution eliminates ethyl proton signals (δ 1.2–1.4 ppm) .

- Mass Spectrometry : [M+H]⁺ = 252.74 m/z (deuterium isotopic pattern) .

Solubility and Partitioning

| Property | This compound | Source |

|---|---|---|

| LogP (octanol/water) | 2.7 | |

| Aqueous Solubility | 0.12 mg/mL (pH 7.4) |

Isotopic Tracer Studies

This compound is used to:

- Track drug metabolism via deuterium labeling in mass spectrometry .

- Differentiate endogenous vs. exogenous folate pathways in cellular assays .

Pharmacokinetic Optimization

Deuteration improves metabolic stability, as shown in preclinical models:

科学研究应用

Pyrimethamine-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of pyrimethamine in biological systems.

Drug Development: Helps in studying the interaction of pyrimethamine with various biological targets.

Biological Research: Used in studies involving the inhibition of dihydrofolate reductase, an enzyme crucial for DNA synthesis in parasites.

Industrial Applications: Employed in the development of new antiparasitic drugs and in quality control processes.

作用机制

Pyrimethamine-d3 exerts its effects by inhibiting the enzyme dihydrofolate reductase. This inhibition blocks the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication. The compound’s action leads to the failure of nuclear division in parasites, effectively halting their growth and proliferation.

相似化合物的比较

Trimethoprim: Another dihydrofolate reductase inhibitor used in combination with sulfamethoxazole.

Methotrexate: A folic acid antagonist used in cancer therapy and autoimmune diseases.

Cycloguanil: An antimalarial drug that also targets dihydrofolate reductase.

Uniqueness of Pyrimethamine-d3: this compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in pharmacokinetic research and drug development, providing insights that are not easily achievable with non-labeled compounds.

生物活性

Pyrimethamine-d3, a deuterated form of the established antimalarial and antiparasitic drug pyrimethamine, has garnered attention for its biological activity beyond its traditional uses. This article explores the compound's mechanisms of action, therapeutic implications, and recent research findings.

Overview of this compound

Pyrimethamine is primarily known for its role in treating malaria and toxoplasmosis. It acts as a competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism, leading to impaired DNA synthesis and cell growth in susceptible organisms. The deuterated version, this compound, is utilized in various studies to trace metabolic pathways and understand drug interactions more precisely due to its unique isotopic signature.

Inhibition of STAT3 Transcriptional Activity

Recent studies have identified pyrimethamine as a specific inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor involved in many oncogenic processes. Pyrimethamine does not significantly affect STAT3 phosphorylation or DNA binding but inhibits its transcriptional activity through DHFR inhibition, leading to reduced levels of reduced folate necessary for STAT3 function . This mechanism suggests potential applications in cancer therapy, particularly for STAT3-driven malignancies such as breast cancer and chronic lymphocytic leukemia.

Impact on Malaria Treatment

this compound is also part of the sulfadoxine-pyrimethamine (SP) combination therapy used in malaria prevention during pregnancy. Studies have shown that this combination significantly reduces malaria incidence among pregnant women, with SP demonstrating a higher efficacy compared to other treatment regimens . The pharmacokinetics of pyrimethamine during pregnancy indicate altered clearance rates, which may influence dosing strategies for optimal therapeutic outcomes .

Table 1: Summary of Biological Activities and Therapeutic Applications

| Activity | Mechanism | Therapeutic Application |

|---|---|---|

| Inhibition of STAT3 | DHFR inhibition leading to reduced folate levels | Cancer therapy (e.g., breast cancer) |

| Antimalarial action | Inhibition of folate synthesis | Malaria prevention in pregnancy |

| Enhancement of HIV-1 replication | Affects cellular machinery | Consideration in co-infection management |

Case Study: Efficacy in Pregnancy

A clinical trial involving 654 pregnant women assessed the efficacy of monthly intermittent preventive treatment with sulfadoxine-pyrimethamine (IPTp-SP). Results indicated that women receiving IPTp-SP experienced significantly fewer malaria episodes compared to those receiving alternative treatments. The incidence rate ratio (IRR) was reported as 24.87, demonstrating the effectiveness of this regimen in high-resistance areas .

Case Study: Cancer Therapy

In vitro studies have demonstrated that pyrimethamine can inhibit oncogenic signaling pathways by targeting proteins such as NF-κB and MAPK, alongside its action on STAT3. These findings suggest that pyrimethamine could be repurposed as an adjunct treatment in various cancers .

常见问题

Basic Research Questions

Q. What are the validated analytical methods for quantifying Pyrimethamine-d3 in biological matrices, and how do deuterium isotopes affect detection sensitivity?

this compound quantification typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific transitions (e.g., monitoring m/z shifts due to isotopic substitution). Deuterium labeling reduces metabolic interference and enhances specificity by distinguishing the compound from endogenous molecules. However, isotopic effects may alter retention times slightly, requiring method optimization using deuterated internal standards . Validation parameters (linearity, LOD, LOQ) must adhere to ICH guidelines, with emphasis on precision (±15% CV) and accuracy (85–115% recovery) .

Q. How does this compound inhibit dihydrofolate reductase (DHFR) compared to non-deuterated Pyrimethamine?

this compound retains the primary mechanism of DHFR inhibition by competitively binding the enzyme’s active site, blocking tetrahydrofolate synthesis. Deuterium substitution at specific positions (e.g., methyl groups) may alter binding kinetics due to isotopic mass effects. Comparative studies using enzyme assays (e.g., spectrophotometric NADPH oxidation monitoring) show similar IC50 values but subtle differences in dissociation rates, suggesting deuterium’s impact on hydrogen-bonding networks .

Q. What are the standard protocols for synthesizing this compound, and how is deuterium incorporation verified?

Synthesis involves replacing hydrogen atoms with deuterium at specific sites via catalytic exchange or deuterated precursor routes. For example, methyl group deuteration may use CD3I in a Grignard reaction. Deuterium incorporation is verified using nuclear magnetic resonance (NMR; e.g., disappearance of proton signals at δ ~1.2 ppm) and high-resolution mass spectrometry (HRMS; observing +3 Da shifts). Purity (>98%) is confirmed via reverse-phase HPLC with UV detection at 270 nm .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound efficacy data between in vitro and in vivo models of protozoal infection?

Contradictions often arise from differences in metabolic stability or tissue distribution. For example, in vitro models (e.g., Plasmodium falciparum cultures) may show higher potency due to controlled conditions, while in vivo murine models account for pharmacokinetic variables like plasma protein binding. To reconcile these, conduct parallel studies with matched dosing regimens and use physiologically based pharmacokinetic (PBPK) modeling to adjust for bioavailability and tissue penetration .

Q. What experimental designs are optimal for studying the isotope effect of this compound on resistance development in DHFR mutants?

Use directed evolution assays: expose DHFR-expressing pathogens (e.g., Toxoplasma gondii) to incremental this compound concentrations over multiple generations. Compare mutation rates (via whole-genome sequencing) with non-deuterated controls. Isotope effects may delay resistance by altering enzyme-substrate binding kinetics, measurable via stopped-flow fluorescence assays monitoring conformational changes .

Q. How can deuterium’s impact on this compound’s metabolic stability be systematically evaluated in hepatocyte models?

Employ cryopreserved human hepatocytes incubated with this compound and its non-deuterated analog. Quantify parent compound depletion and metabolite formation (e.g., hydroxylated derivatives) using LC-MS/MS. Calculate intrinsic clearance (CLint) and compare hepatic extraction ratios. Deuterium at metabolically labile positions (e.g., benzylic sites) reduces CYP450-mediated oxidation, extending half-life .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible in vivo studies?

Implement quality-by-design (QbD) principles: optimize reaction parameters (temperature, catalyst loading) using design-of-experiments (DoE) software. Characterize critical quality attributes (CQAs) like isotopic purity via NMR and isotopic ratio mass spectrometry (IRMS). Use stability-indicating methods to assess degradation under accelerated conditions (40°C/75% RH) .

Q. Methodological Considerations

- Data Interpretation : Always normalize this compound efficacy data to non-deuterated controls to isolate isotopic effects .

- Statistical Rigor : Report p-values with exact values (e.g., p=0.032) rather than thresholds (e.g., p<0.05) and justify sample sizes via power analysis .

- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for animal research, including randomization and blinding protocols .

属性

IUPAC Name |

5-(4-chlorophenyl)-6-(2,2,2-trideuterioethyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H4,14,15,16,17)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSAUQYGYAYLPV-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。